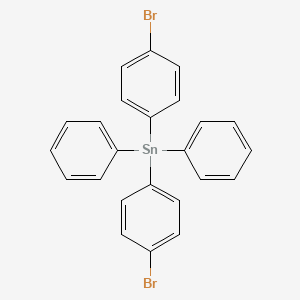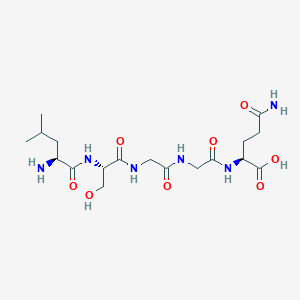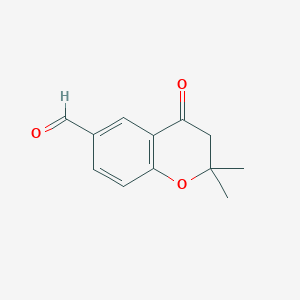
2,4-Dinitrobenzene-1,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrobenzene-1,3-dicarbonitrile is an organic compound with the molecular formula C₈H₂N₄O₄. It is characterized by the presence of two nitro groups and two cyano groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry and industry.
Vorbereitungsmethoden
The synthesis of 2,4-Dinitrobenzene-1,3-dicarbonitrile typically involves multi-step reactions. One common method includes the nitration of benzene derivatives followed by the introduction of cyano groups. The reaction conditions often require strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as copper(I) cyanide for the introduction of cyano groups. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
2,4-Dinitrobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of more complex nitro compounds.
Reduction: Reduction reactions typically involve reagents like hydrogen gas in the presence of a catalyst, resulting in the conversion of nitro groups to amino groups.
Substitution: The nitro and cyano groups can be substituted by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrobenzene-1,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the manufacture of explosives and other industrial chemicals due to its reactive nitro groups.
Wirkmechanismus
The mechanism of action of 2,4-Dinitrobenzene-1,3-dicarbonitrile involves its interaction with molecular targets through its nitro and cyano groups. These groups can participate in electron transfer reactions, leading to the formation of reactive intermediates. The pathways involved may include oxidative stress and disruption of cellular processes, which are being studied for their potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrobenzene-1,3-dicarbonitrile can be compared with other nitrobenzene derivatives such as:
- 1,2-Dinitrobenzene
- 1,3-Dinitrobenzene
- 1,4-Dinitrobenzene These compounds share similar structural features but differ in the position of the nitro groups, which affects their chemical reactivity and applications. This compound is unique due to the presence of both nitro and cyano groups, which confer distinct chemical properties and potential uses.
Eigenschaften
CAS-Nummer |
665782-86-5 |
|---|---|
Molekularformel |
C8H2N4O4 |
Molekulargewicht |
218.13 g/mol |
IUPAC-Name |
2,4-dinitrobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H2N4O4/c9-3-5-1-2-7(11(13)14)6(4-10)8(5)12(15)16/h1-2H |
InChI-Schlüssel |
LCXFMEQTCDLSGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C#N)[N+](=O)[O-])C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)







![Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-](/img/structure/B12547778.png)



![(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B12547803.png)
